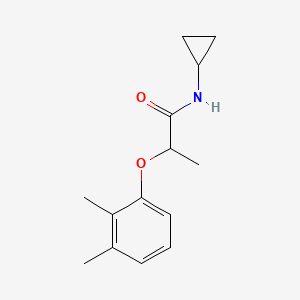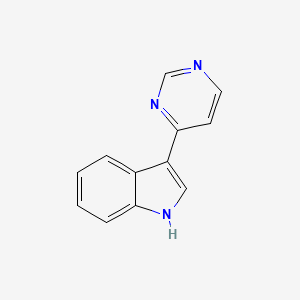
N-(4-fluorophenyl)-4-methylphthalazin-1-amine
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-methylphthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the phthalazine core, which imparts unique chemical and physical properties
Mécanisme D'action
Target of Action
GNF-Pf-4186, also known as N-(4-fluorophenyl)-4-methyl-1-phthalazinamine, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter of the major facilitator superfamily (MFS) and is localized to the parasite mitochondrion . It plays a crucial role in mitochondrial transport and drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
The compound interacts with its target, PfMFR3, leading to a decrease in the sensitivity of the parasites to certain antimalarial compounds . This interaction suggests that GNF-Pf-4186 may modulate the function of PfMFR3, thereby affecting the parasite’s resistance to certain drugs .
Biochemical Pathways
Given the role of pfmfr3 in mitochondrial transport, it is likely that the compound affects pathways related to energy production and metabolism within the parasite
Pharmacokinetics
It is known that the compound exhibits target-mediated drug disposition . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need to be investigated in further studies.
Result of Action
The interaction of GNF-Pf-4186 with PfMFR3 leads to decreased sensitivity to certain antimalarial compounds . This suggests that the compound may have a modulatory effect on drug resistance in Plasmodium falciparum. The exact molecular and cellular effects of this action require further investigation.
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-fluorophenyl)-4-methyl-1-phthalazinamine may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
N-(4-fluorophenyl)-4-methyl-1-phthalazinamine may be involved in certain metabolic pathways . This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-methylphthalazin-1-amine typically involves the reaction of 4-fluoroaniline with 4-methylphthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorophenyl)-4-methylphthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-methylphthalazin-1-amine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-Fluoroamphetamine
- Various pyrazole derivatives
Uniqueness
N-(4-fluorophenyl)-4-methylphthalazin-1-amine is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a phthalazine core. These features impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from other related compounds.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-methylphthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c1-10-13-4-2-3-5-14(13)15(19-18-10)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRPVTOBRLNPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327070 | |
| Record name | N-(4-fluorophenyl)-4-methylphthalazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371209-74-4 | |
| Record name | N-(4-fluorophenyl)-4-methylphthalazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6127395.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6127397.png)
![4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid](/img/structure/B6127401.png)

![8-[(3-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6127428.png)
![3-(2-CHLOROPHENYL)-1-{[(4-CHLOROPHENYL)CARBAMOTHIOYL]AMINO}THIOUREA](/img/structure/B6127432.png)
![N-benzyl-N-methyl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-amine](/img/structure/B6127444.png)
![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6127455.png)
![(5E)-2-amino-5-[[5-(4-iodophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B6127458.png)
![N-[2-(1-piperidinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6127464.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1-cyclopentene-1-carboxamide](/img/structure/B6127472.png)
![7-(2,3-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6127474.png)
![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127497.png)

